![molecular formula C14H15N3O3S B5723741 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as MTDP and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MTDP is not fully understood. However, studies have shown that MTDP inhibits the activity of certain enzymes that are involved in cancer cell growth. MTDP also induces apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
MTDP has been found to have various biochemical and physiological effects. Studies have shown that MTDP can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MTDP has also been found to have anti-inflammatory properties and can reduce oxidative stress.
Advantages and Limitations for Lab Experiments
MTDP has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized. MTDP is also soluble in various solvents, making it easy to use in different experimental setups. However, the limitations of MTDP include its high cost and limited availability.
Future Directions
There are several future directions for research on MTDP. One direction is to study the potential use of MTDP in combination with other anti-cancer drugs. Another direction is to investigate the mechanism of action of MTDP in more detail. Further research is also needed to determine the potential use of MTDP in the treatment of other diseases such as neurodegenerative diseases.
Conclusion:
In conclusion, MTDP is a chemical compound that has potential applications in scientific research. It has been found to have anti-cancer properties and can inhibit the growth of cancer cells. MTDP has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine the full potential of MTDP in scientific research.
Synthesis Methods
The synthesis of MTDP involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine and 3-(4-methoxyphenyl)acryloyl chloride in the presence of a base. The reaction yields MTDP as a white solid.
Scientific Research Applications
MTDP has been found to have potential applications in scientific research. One of the main applications of MTDP is in the field of cancer research. Studies have shown that MTDP has anti-cancer properties and can inhibit the growth of cancer cells. MTDP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-9-13-16-17-14(21-13)15-12(18)8-5-10-3-6-11(20-2)7-4-10/h3-8H,9H2,1-2H3,(H,15,17,18)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBDAHUKXKRYCL-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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